10-Azido-1-decanol is a derivative of decanoic acid (DA), a medium-chain fatty acid with significant biological activity. Decanoic acid is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors playing crucial roles in glucose and lipid metabolism. Understanding the mechanism of action and applications of 10-Azido-1-decanol and its related compounds, like decanoic acid, is essential for the development of therapeutic agents for metabolic disorders such as type 2 diabetes.
10-Azido-1-decanol is primarily utilized in click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of 1,2,3-triazoles by reacting the azide group of 10-azido-1-decanol with a terminal alkyne in the presence of a copper(I) catalyst. [, ]
Decanoic acid's ability to activate PPARγ and improve glucose sensitivity and lipid profiles without causing weight gain makes it a promising candidate for the treatment of metabolic disorders. In diabetic mice, treatment with decanoic acid and its triglyceride form has shown to improve glucose sensitivity and lipid profiles, suggesting potential applications in the management of type 2 diabetes and other related conditions1.
Although not directly related to 10-Azido-1-decanol, it is worth noting the actions of structurally similar compounds like azacitidine (AZA) and decitabine (DAC) in the field of oncology. These cytidine nucleoside analogs are used in the treatment of myelodysplastic syndromes and acute myeloid leukemia (AML). Both drugs induce DNA methyltransferase 1 depletion, DNA hypomethylation, and DNA damage, with DAC showing activity at lower concentrations than AZA. However, at higher concentrations, AZA is more effective than DAC in reducing cell viability, affecting protein synthesis, cell cycle, and gene expression. These differences in action may be due to AZA's incorporation into RNA, suggesting that modifications of the decanoic acid structure could yield compounds with diverse therapeutic applications2.
Decanoic acid has been identified as a modulating ligand of PPARγ, a receptor that is the molecular target of antidiabetic drugs in the thiazolidinedione class. The study shows that decanoic acid binds and activates PPARγ without leading to adipogenesis, which is a common side effect of many antidiabetic drugs. This partial activation is due to the novel binding site occupancy by decanoic acid, which only partially stabilizes the AF-2 helix, a critical component of the receptor's activation function. Decanoic acid also exhibits weak binding to PPARα and PPARβ/δ. The crystal structure of the PPARγ-decanoic acid complex provides insights that could aid in designing safer and more effective PPARγ-based drugs1.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5